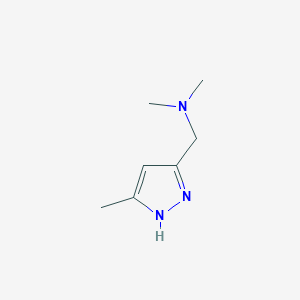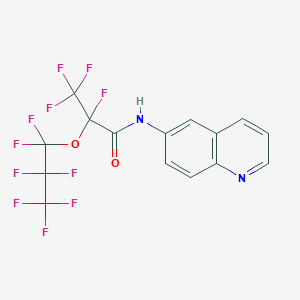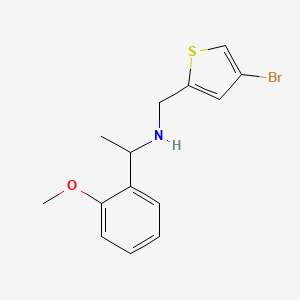
5-((2-(2,5-Dimethylphenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((2-(2,5-Dimethylphenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-(2,5-Dimethylphenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-(2,5-dimethylphenoxy)ethylamine with thiocarbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process that includes the preparation of intermediate compounds followed by their cyclization to form the final product. The process may be optimized for yield and purity, and may involve the use of catalysts and solvents to enhance the reaction efficiency.
化学反应分析
Types of Reactions
5-((2-(2,5-Dimethylphenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the phenoxy or thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted phenoxy or thiadiazole derivatives.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
作用机制
The mechanism of action of 5-((2-(2,5-Dimethylphenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, leading to the modulation of biological processes. The compound may inhibit the activity of certain enzymes or bind to receptors, thereby exerting its effects.
相似化合物的比较
Similar Compounds
2-{[2-(2,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole: This compound shares a similar structure but contains a benzimidazole ring instead of a thiadiazole ring.
Thiophene derivatives: These compounds contain a thiophene ring and exhibit similar chemical properties.
Uniqueness
5-((2-(2,5-Dimethylphenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties
属性
分子式 |
C12H15N3OS2 |
|---|---|
分子量 |
281.4 g/mol |
IUPAC 名称 |
5-[2-(2,5-dimethylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C12H15N3OS2/c1-8-3-4-9(2)10(7-8)16-5-6-17-12-15-14-11(13)18-12/h3-4,7H,5-6H2,1-2H3,(H2,13,14) |
InChI 键 |
CDVVSXLBJLFEFF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)OCCSC2=NN=C(S2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(5-Bromofuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14915909.png)

![4-Methoxy-6-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14915918.png)

![4-Ethyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B14915932.png)
![2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide](/img/structure/B14915937.png)

![dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane](/img/structure/B14915954.png)




